An In-depth Technical Guide to 3-(4-Chlorophenyl)propanenitrile
An In-depth Technical Guide to 3-(4-Chlorophenyl)propanenitrile
Abstract
3-(4-Chlorophenyl)propanenitrile, identified by its CAS number 32327-71-2 , is a significant chemical intermediate in the synthesis of a variety of organic molecules.[1][2] Its structure, which combines a p-substituted halogenated aromatic ring with a reactive nitrile functional group, makes it a versatile building block, particularly in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and analysis, a discussion of its chemical reactivity and applications, and essential safety and handling information. While experimental spectroscopic data is not widely available in public literature, this document presents predicted spectral analyses to aid researchers in characterization.
Core Compound Identification and Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent selection for reactions, and appropriate analytical techniques.
Chemical Identity
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IUPAC Name: 3-(4-chlorophenyl)propanenitrile
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Synonyms: 3-(p-Chlorophenyl)propionitrile, Benzenepropanenitrile, 4-chloro-
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CAS Number: 32327-71-2[3]
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Molecular Formula: C₉H₈ClN
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Molecular Weight: 165.62 g/mol [3]
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Chemical Structure:
(Note: Image is a representation)
Physicochemical Properties
Quantitative physical data for this specific compound is sparse in publicly accessible databases. The information presented below is a combination of data from supplier safety data sheets and estimations based on structurally related compounds.
| Property | Value / Description | Citation / Rationale |
| Physical Form | Colorless to yellow liquid or solid at room temperature. | [4] |
| Melting Point | Data not consistently available. Related compounds like 3-(4-chlorophenyl)propionic acid melt at 127-131 °C.[5] | |
| Boiling Point | Data not available. High boiling point expected due to polarity and molecular weight. | |
| Density | Data not available. Expected to be slightly denser than water. | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. Sparingly soluble in water. | Based on general solubility of aryl nitriles. |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place at room temperature. | [3] |
Synthesis and Purification
The synthesis of 3-(4-chlorophenyl)propanenitrile can be approached through several routes. The most direct and common method in a laboratory setting is via nucleophilic substitution, leveraging the reactivity of a corresponding alkyl halide.
Recommended Synthetic Workflow
The preferred pathway involves the reaction of a 2-(4-chlorophenyl)ethyl halide with a cyanide salt. This Sₙ2 reaction is efficient and utilizes readily available starting materials.
Caption: Synthetic workflow for 3-(4-Chlorophenyl)propanenitrile.
Detailed Experimental Protocol
Causality: This protocol utilizes Dimethyl Sulfoxide (DMSO) as the solvent due to its excellent ability to dissolve sodium cyanide and its high boiling point, which facilitates the reaction at an elevated temperature, thereby increasing the reaction rate.[6] The workup procedure is designed to remove the inorganic salts and the DMSO solvent.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents).
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Solvent Addition: Add anhydrous DMSO to the flask to create a slurry.
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Reactant Addition: Dissolve 2-(4-chlorophenyl)ethyl bromide (1.0 equivalent) in a minimal amount of DMSO and add it dropwise to the stirred slurry at room temperature.
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Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: After completion, cool the mixture to room temperature and slowly pour it into a beaker containing a large volume of cold water to precipitate the product and dissolve inorganic salts.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis (GC-MS)
Self-Validation: GC-MS is a powerful tool for this molecule due to its expected volatility. It provides both retention time for purity assessment and a mass spectrum for identity confirmation. The protocol below is a robust starting point.[7][8][9]
| Parameter | Recommended Setting | Rationale |
| GC Column | TG-5SilMS or similar (30 m x 0.25 mm, 0.25 µm film) | A 5% phenyl polysiloxane phase provides good selectivity for aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 60 °C (hold 2 min), then ramp to 300 °C at 15 °C/min | A temperature ramp allows for separation from lower-boiling impurities and starting materials. |
| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization method that produces a reproducible fragmentation pattern. |
| MS Detector | Full Scan Mode (m/z 40-450) | Allows for the identification of the molecular ion and key fragment ions. |
Spectroscopic Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3050 | Aromatic C-H Stretch | Medium | Characteristic of the benzene ring.[11] |
| ~2940, ~2870 | Aliphatic C-H Stretch | Medium | Corresponding to the two CH₂ groups in the propyl chain. |
| ~2245 | C≡N (Nitrile) Stretch | Strong, Sharp | This is a key diagnostic peak for the nitrile functional group. Its position indicates a saturated nitrile.[10] |
| ~1600, ~1490 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |
| ~820 | C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution (para) on the benzene ring. |
| ~750 | C-Cl Stretch | Medium-Strong | Position can vary but is expected in the fingerprint region. |
The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 | Doublet | 2H | Ar-H (ortho to Cl) | Protons on the aromatic ring deshielded by the ring current. Splitting pattern (doublet of doublets, appearing as two doublets) is characteristic of a 1,4-disubstituted ring. |
| ~7.15 | Doublet | 2H | Ar-H (meta to Cl) | |
| ~2.95 | Triplet | 2H | Ar-CH₂ -CH₂-CN | Methylene group adjacent to the aromatic ring, deshielded by proximity to the ring. Split into a triplet by the adjacent CH₂ group. |
| ~2.60 | Triplet | 2H | Ar-CH₂-CH₂ -CN | Methylene group adjacent to the electron-withdrawing nitrile group. Split into a triplet by the adjacent CH₂ group. |
The carbon spectrum will confirm the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138 | Ar-C (C1, attached to alkyl chain) | Quaternary carbon, slightly deshielded. |
| ~133 | Ar-C (C4, attached to Cl) | Quaternary carbon attached to an electronegative atom. |
| ~130 | Ar-CH (C2, C6) | Aromatic CH carbons. |
| ~129 | Ar-CH (C3, C5) | Aromatic CH carbons. |
| ~119 | C≡N | Characteristic chemical shift for a nitrile carbon.[12] |
| ~32 | Ar-CH₂ - | Aliphatic carbon adjacent to the aromatic ring. |
| ~20 | -CH₂ -CN | Aliphatic carbon adjacent to the nitrile group. |
Chemical Reactivity and Applications in Drug Development
Reactivity Profile
The chemistry of 3-(4-chlorophenyl)propanenitrile is dominated by its two primary functional groups:
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Nitrile Group: This group is a versatile precursor. It can be:
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Hydrolyzed to a carboxylic acid (3-(4-chlorophenyl)propanoic acid) under acidic or basic conditions.
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Reduced to a primary amine (3-(4-chlorophenyl)propan-1-amine) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
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Act as a carbanion precursor at the alpha-position under strong base conditions, allowing for further alkylation.
-
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Chlorophenyl Group: The aromatic ring can undergo further electrophilic aromatic substitution, although the chloro- substituent is deactivating. The chlorine atom itself can be displaced in certain palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Role as a Pharmaceutical Intermediate
Arylpropanenitrile and arylpropylamine scaffolds are prevalent in centrally active pharmaceutical agents. The three-carbon chain provides an optimal spacer between an aromatic ring and a key pharmacophoric element (like a basic amine), a common motif in ligands for G-protein coupled receptors (GPCRs).
Caption: Role as a precursor to bioactive amines.
While direct links to specific commercial drugs are often proprietary, this scaffold is structurally related to precursors for compounds targeting serotonin and dopamine receptors, which are implicated in anxiety and depression.[13][14] The 4-chloro substituent can enhance metabolic stability and modulate lipophilicity, which are critical parameters in drug design.
Safety and Handling
Trustworthiness: The following safety protocols are based on GHS classifications for this compound and best practices derived from safety data sheets of structurally and functionally related chemicals.[4]
GHS Hazard Information
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
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-
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.
-
Respiratory Protection: If working outside a fume hood or with aerosols, a respirator with an organic vapor cartridge is recommended.
First Aid and Disposal
-
In Case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water.
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Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain.[1]
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